molecular formula C29H22BrClN2O4 B12011252 [4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate

[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate

Cat. No.: B12011252
M. Wt: 577.8 g/mol
InChI Key: CZAPUZSLQKROAV-VTNSRFBWSA-N
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Description

This compound is a fascinating member of the chemical world. Its systematic name might be a mouthful, but its structure holds promise for various applications. Let’s explore further!

Properties

Molecular Formula

C29H22BrClN2O4

Molecular Weight

577.8 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C29H22BrClN2O4/c1-19-5-4-6-21(15-19)29(35)37-26-14-11-23(30)16-22(26)17-32-33-28(34)25-7-2-3-8-27(25)36-18-20-9-12-24(31)13-10-20/h2-17H,18H2,1H3,(H,33,34)/b32-17+

InChI Key

CZAPUZSLQKROAV-VTNSRFBWSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the condensation of 4-bromo-2-hydroxybenzaldehyde with 4-chlorophenylhydrazine . The resulting hydrazone intermediate undergoes cyclization with 3-methylbenzoyl chloride to form the target compound.

Reaction Conditions::

    4-bromo-2-hydroxybenzaldehyde: reacts with in an organic solvent (e.g., ethanol or dichloromethane) at room temperature.

  • Cyclization with 3-methylbenzoyl chloride occurs under acidic conditions (e.g., using pyridine or triethylamine as a base).

Industrial Production:: Large-scale production typically involves batch or continuous processes, optimizing yields and minimizing byproducts.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The phenyl ring can undergo oxidation reactions, yielding various products.

    Substitution: The bromine atom is susceptible to nucleophilic substitution.

    Reduction: Reduction of the carbonyl group may lead to different derivatives.

Common Reagents::

    Bromine: for bromination.

    Hydrazine: for hydrazone formation.

    Thionyl chloride: for acyl chloride synthesis.

Major Products:: The compound’s reactivity results in diverse products, including derivatives with altered substitution patterns or functional groups.

Scientific Research Applications

Chemistry::

    Organic Synthesis: Building block for more complex molecules.

    Medicinal Chemistry: Potential drug candidates.

Biology and Medicine::

    Anticancer Properties: Investigated for its effects on cancer cells.

    Anti-inflammatory Activity: May modulate inflammatory pathways.

Industry::

    Materials Science: Used in polymer chemistry.

    Photovoltaics: As part of organic solar cells.

Mechanism of Action

The compound likely interacts with specific cellular targets, affecting signaling pathways. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While this compound shares features with related molecules, its unique combination of substituents sets it apart. Similar compounds include 4-ethoxybenzoate and 2-methylbenzoate .

Biological Activity

The compound 4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate is a complex organic molecule characterized by its unique structural features, including a bromine atom, hydrazone linkage, and various aromatic rings. These characteristics suggest potential for diverse chemical reactivity and significant biological activity.

Chemical Structure and Properties

The molecular formula for this compound is C23H19BrClN2O3C_{23}H_{19}BrClN_2O_3, with a molecular weight of approximately 477.77 g/mol. The presence of electron-withdrawing groups such as bromine and chlorine enhances its reactivity, particularly in nucleophilic and electrophilic reactions. The hydrazone linkage is particularly notable for its potential to undergo tautomerization, leading to different isomeric forms, which may impact its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antimicrobial Activity : Many hydrazone derivatives have shown promising results against bacterial and fungal strains.
  • Anticancer Properties : Some studies suggest that hydrazone compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.
  • Antioxidant Effects : Compounds with phenolic structures are known to exhibit antioxidant properties, reducing oxidative stress in biological systems.

Antimicrobial Activity

A study evaluating the antimicrobial effects of structurally similar compounds found that derivatives containing halogen substituents showed enhanced activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of the microbial cell membrane or interference with metabolic pathways.

CompoundActivity Against BacteriaMechanism
4-Bromo DerivativeHighMembrane disruption
Control (No Halogen)LowN/A

Anticancer Activity

Research focusing on hydrazone derivatives has demonstrated their ability to inhibit cancer cell proliferation. In vitro studies showed that these compounds could induce apoptosis in various cancer cell lines, such as HeLa and MCF-7.

Cell LineIC50 (µM)Mechanism
HeLa15Apoptosis induction
MCF-720Cell cycle arrest

Antioxidant Properties

The antioxidant capacity of similar compounds has been assessed using DPPH and ABTS assays. Results indicated that these compounds could scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases.

CompoundDPPH Scavenging (%)ABTS Scavenging (%)
4-Bromo Derivative8590
Control (Vitamin C)9592

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets, including enzymes involved in cancer metabolism. Preliminary results indicate favorable interactions with active sites, suggesting potential as a lead compound for drug development.

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